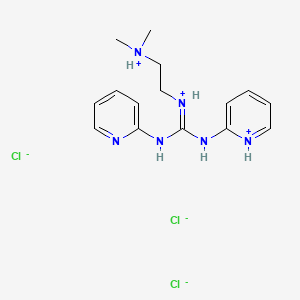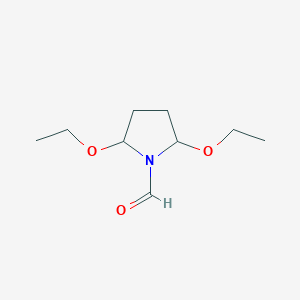
2,5-Diethoxypyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxypyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxypyrrolidine-1-carbaldehyde typically involves the reaction of pyrrolidine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethyl iodide to yield the final product. The reaction conditions often include the use of a base such as sodium hydride to facilitate the formation of the intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diethoxypyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 2,5-Diethoxypyrrolidine-1-carboxylic acid.
Reduction: 2,5-Diethoxypyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxypyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,5-Diethoxypyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxypyrrolidine-1-carbaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
Pyrrolidine-2-carbaldehyde: Lacks the ethoxy groups and has different reactivity.
Uniqueness: 2,5-Diethoxypyrrolidine-1-carbaldehyde is unique due to the presence of ethoxy groups, which influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
63050-26-0 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,5-diethoxypyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H17NO3/c1-3-12-8-5-6-9(13-4-2)10(8)7-11/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
DXJALYKKOISHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(N1C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


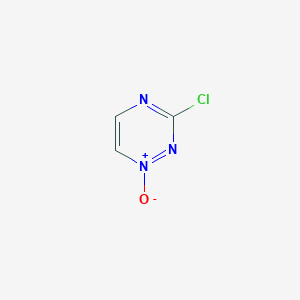
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
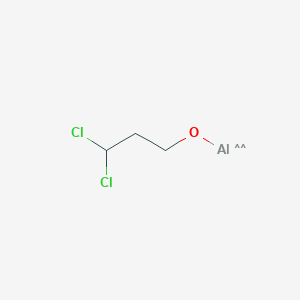

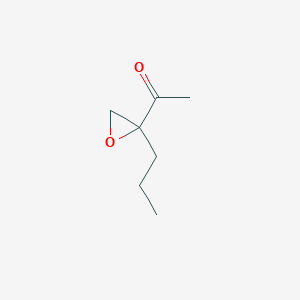
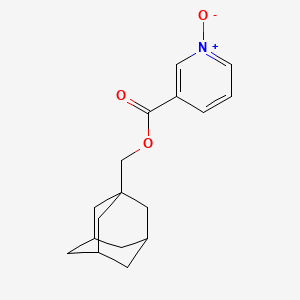
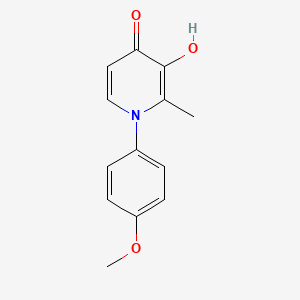

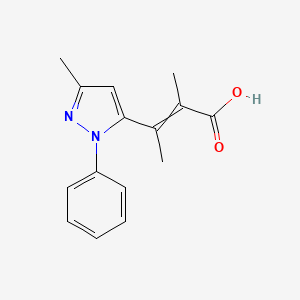
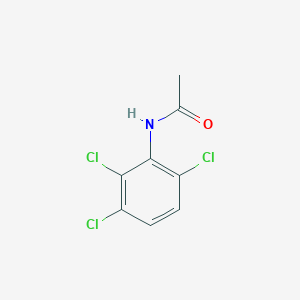
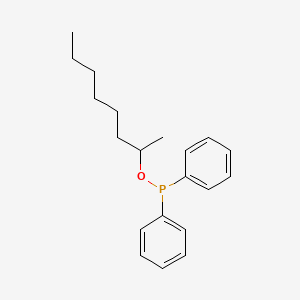
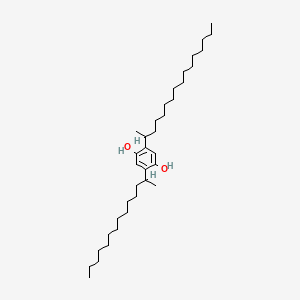
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
